(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
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Overview
Description
(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound that features a pyrrolidine ring, a methoxy-substituted pyridine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the methoxypyridine derivative, which undergoes a series of reactions including nucleophilic substitution, cyclization, and coupling reactions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane, catalysts such as palladium, and reagents like sodium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Techniques such as crystallization and chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions
(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for developing new therapeutic agents .
Medicine
Medically, this compound is explored for its potential in treating diseases such as cancer and neurological disorders. Its ability to modulate specific molecular pathways is of significant interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
The mechanism of action of (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound may modulate pathways involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanol
- (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methane
Uniqueness
Compared to similar compounds, (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone exhibits unique chemical reactivity and biological activity. Its methoxy-substituted pyridine ring and pyrrolidine moiety contribute to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N2O2 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
[2-(6-methoxypyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-10-9-14(12-18-16)15-8-5-11-19(15)17(20)13-6-3-2-4-7-13/h2-4,6-7,9-10,12,15H,5,8,11H2,1H3 |
InChI Key |
OJLHQHFUNGFUPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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